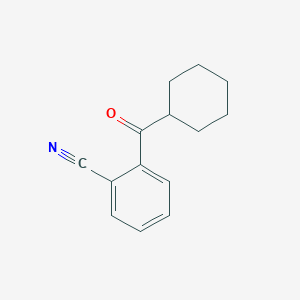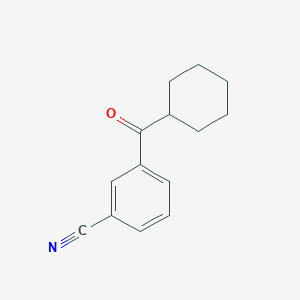![molecular formula C20H29NO3 B1324836 Ethyl 6-oxo-6-[4-(piperidinomethyl)phenyl]hexanoate CAS No. 898775-83-2](/img/structure/B1324836.png)
Ethyl 6-oxo-6-[4-(piperidinomethyl)phenyl]hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-oxo-6-[4-(piperidinomethyl)phenyl]hexanoate is a synthetic organic compound with the molecular formula C20H29NO3 It is known for its unique structure, which includes a piperidine ring attached to a phenyl group, further connected to a hexanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-oxo-6-[4-(piperidinomethyl)phenyl]hexanoate typically involves a multi-step process. One common method includes the following steps:
Formation of the Piperidinomethyl Intermediate: The reaction begins with the alkylation of piperidine with a suitable benzyl halide to form 4-(piperidinomethyl)benzyl halide.
Condensation Reaction: The intermediate is then subjected to a condensation reaction with ethyl 6-oxohexanoate in the presence of a base such as sodium hydride or potassium carbonate. This step forms the desired product, this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-oxo-6-[4-(piperidinomethyl)phenyl]hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-oxo-6-[4-(piperidinomethyl)phenyl]hexanoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the interaction of piperidine-containing compounds with biological targets.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 6-oxo-6-[4-(piperidinomethyl)phenyl]hexanoate involves its interaction with specific molecular targets. The piperidine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The ester and ketone groups may also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s overall activity.
Comparison with Similar Compounds
Ethyl 6-oxo-6-[4-(piperidinomethyl)phenyl]hexanoate can be compared with other similar compounds such as:
Ethyl 6-oxo-6-[4-(morpholinomethyl)phenyl]hexanoate: This compound has a morpholine ring instead of a piperidine ring, which may alter its biological activity and chemical reactivity.
Ethyl 6-oxo-6-[4-(pyrrolidinomethyl)phenyl]hexanoate: The presence of a pyrrolidine ring can lead to different pharmacological properties.
Ethyl 6-oxo-6-[4-(azetidinomethyl)phenyl]hexanoate: The azetidine ring introduces additional strain and reactivity compared to the piperidine ring.
Properties
IUPAC Name |
ethyl 6-oxo-6-[4-(piperidin-1-ylmethyl)phenyl]hexanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO3/c1-2-24-20(23)9-5-4-8-19(22)18-12-10-17(11-13-18)16-21-14-6-3-7-15-21/h10-13H,2-9,14-16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMENQDWMTNUDLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=CC=C(C=C1)CN2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642725 |
Source


|
| Record name | Ethyl 6-oxo-6-{4-[(piperidin-1-yl)methyl]phenyl}hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898775-83-2 |
Source


|
| Record name | Ethyl ε-oxo-4-(1-piperidinylmethyl)benzenehexanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898775-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 6-oxo-6-{4-[(piperidin-1-yl)methyl]phenyl}hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














